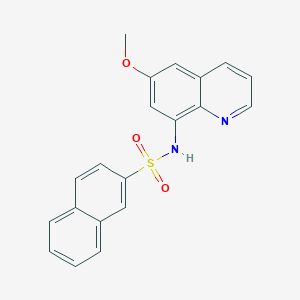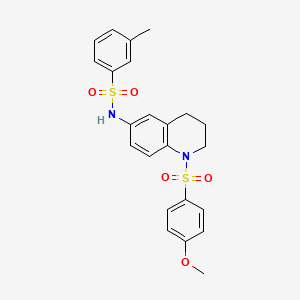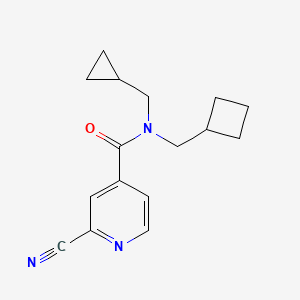
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. The name suggests that it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also indicates the presence of a carboxamide group (CONH2) and a 3-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1H-1,2,3-triazole with 3-chlorobenzyl chloride or a similar reagent . This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 1H-1,2,3-triazole ring attached to a carboxamide group and a 3-chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction . The carboxamide group could also potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 3-chlorobenzyl alcohol have a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Aplicaciones Científicas De Investigación
Antimycobacterial and Antibacterial Applications
The compound has been found to have antimycobacterial and antibacterial properties . It has been used in the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which have shown effectiveness against mycobacterial strains .
Synthesis of Benzyl Thioethers
The compound has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . This process involves the use of 3-Chlorobenzyl bromide as a starting reagent .
Inhibition of Human Topoisomerase II
The compound has shown inhibitory properties against human topoisomerase II . This enzyme is crucial for DNA replication and transcription, and its inhibition can have significant implications in cancer treatment .
Antifungal, Antioxidant, and Antitubercular Activities
The compound has been used in the synthesis of new 1,2,3-triazoles derived from naphthols, which have been evaluated for their antifungal, antioxidant, and antitubercular activities .
Synthesis of Water-Soluble Ureides
The compound has been used in the synthesis of a new ureide by acylation with succinic anhydride . The resulting ureide is soluble in aqueous media, which could potentially enhance its bioavailability and make it promising as a liquid drug dosage form .
6. Use in Drug Discovery and Organic Synthesis 1,2,3-Triazoles, such as the compound , have found broad applications in drug discovery and organic synthesis . They have been used in various fields including polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMVIVPIRUBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)
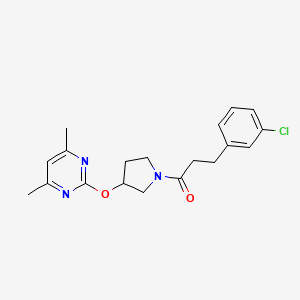

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)
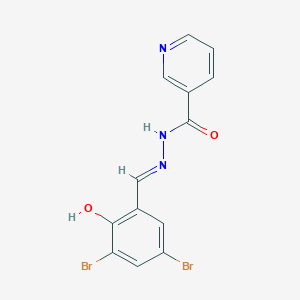

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)
